
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Attached to this ring is a 1,2,3-triazole group, another common feature in medicinal chemistry known for its stability and versatility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with the aminomethyl and propanone groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and ketone functional groups, which are common sites of reactivity in organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ketone groups could impact its solubility, while the cyclic structures could influence its stability .Applications De Recherche Scientifique
Antioxidant Research
Piperidine derivatives like piperine have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals . The compound could potentially be explored for its antioxidant properties in various biological systems.
Anti-Tubercular Agents
Some piperidine derivatives have been designed and synthesized to exhibit higher activity against tuberculosis than standard drugs . The compound could be investigated for its efficacy as an anti-tubercular agent.
Antimicrobial Agents
Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties . This compound may also serve as a potential antimicrobial agent in research.
Neuroleptic Agents
Certain piperidine derivatives are used as neuroleptic agents, which are medications used to manage psychosis . The compound could be studied for its neuroleptic potential.
CNS Modulators
Piperidine-based compounds have been employed as central nervous system (CNS) modulators . Research into the CNS modulatory effects of this compound could be valuable.
Anti-Cancer Drugs
Piperidine derivatives exhibit anticancer properties and are utilized in cancer therapy . The compound’s potential as an anti-cancer drug could be an area of interest.
Anti-Alzheimer Therapy
Specific piperidine derivatives like donepezil are used for Alzheimer’s therapy . The compound may have applications in research related to Alzheimer’s disease.
Analgesic Effects
The pharmacological spectrum of piperidine derivatives includes analgesic effects . This suggests that the compound could be explored for its pain-relieving properties.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-4-10(8-15)16-7-9(6-12)13-14-16/h7,10H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKHQUKZUMBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



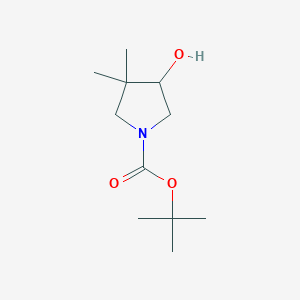
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
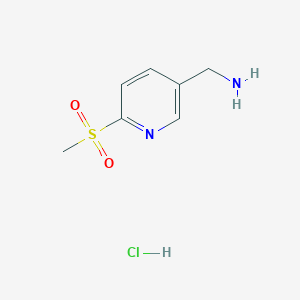
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)
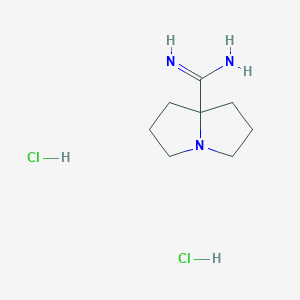
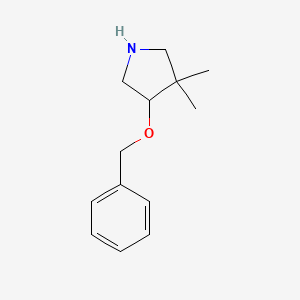
![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)

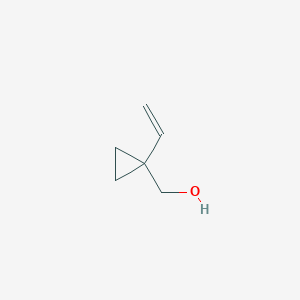
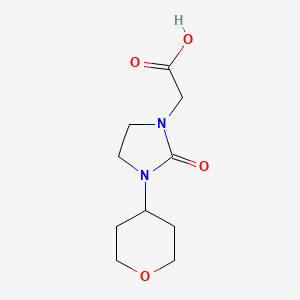
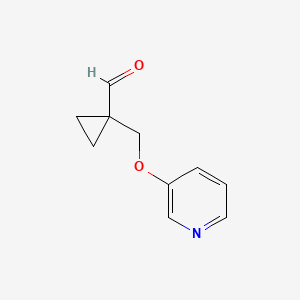
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)